PRL-3 Inhibitor

Description

Properties

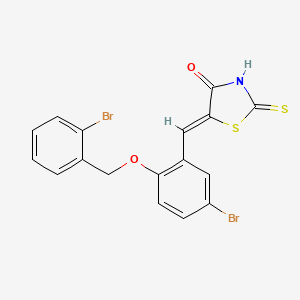

Molecular Formula |

C17H11Br2NO2S2 |

|---|---|

Molecular Weight |

485.2 g/mol |

IUPAC Name |

(5Z)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |

InChI Key |

HXNBAOLVPAWYLT-NVNXTCNLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

1-(2-bromobenzyloxy)-4-bromo-2-benzylidene rhodanine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Functions of PRL-3 Phosphatase in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) is a dual-specificity phosphatase that has emerged as a significant player in the progression and metastasis of numerous cancers.[1][2][3][4][5] Initially identified for its upregulation in colorectal cancer metastases, subsequent research has consistently linked elevated PRL-3 expression to poor prognosis and advanced disease in a wide array of malignancies, including gastric, breast, liver, ovarian, and lung cancers.[1][6][7] Unlike many oncogenes that are activated by mutation, the primary driver of PRL-3's malignant activity is its overexpression in tumor cells, while being largely absent in normal tissues, making it an attractive therapeutic target.[1][8] This guide provides a comprehensive overview of the core functions of PRL-3 in promoting cancer metastasis, detailing its intricate involvement in key signaling pathways, summarizing quantitative data on its effects, and outlining key experimental protocols for its study.

Core Function of PRL-3 in Cancer Metastasis

PRL-3's role in metastasis is multifaceted, influencing a range of cellular processes that are essential for the dissemination of cancer cells from a primary tumor to distant organs.[9] These processes include enhancing cell proliferation, migration, invasion, angiogenesis, and promoting resistance to therapeutic agents.[1][4] A key mechanism through which PRL-3 exerts these effects is by promoting Epithelial-Mesenchymal Transition (EMT), a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10][11] The catalytic activity of PRL-3 is crucial for its oncogenic functions, as catalytically inactive mutants fail to promote these metastatic phenotypes.[8][12][13]

Quantitative Data on PRL-3's Role in Cancer

The following tables summarize key quantitative findings related to PRL-3 expression and function in various cancers.

Table 1: PRL-3 Expression and Clinical Correlation

| Cancer Type | Observation | Finding | Reference |

| Colorectal Cancer | Comparison of primary tumors and metastases | PRL-3 mRNA is increased in metastatic lesions. High PRL-3 expression is associated with elevated invasion of lymphatic and venous systems, lymph node and peritoneum metastasis, and increased tumor stage. | [6] |

| Breast Cancer & Glioblastoma | Correlation with patient survival | Elevated PRL-3 levels strongly correlate with poor Overall Survival (OS) and Progression-Free Survival (PFS). | [1] |

| Colorectal Cancer | Correlation with liver metastasis | In 15 out of 16 hepatic metastasis cases, positive expression of PRL-3 was observed, indicating a strong correlation. | [14] |

| Various Cancers | General prognostic value | High PRL-3 levels are related to poor prognosis in colon, ovarian, and breast cancer, and leukemia. | [15] |

Table 2: In Vitro Effects of PRL-3 Modulation

| Cell Line | Experimental Condition | Quantitative Effect | Reference |

| SW480 Colorectal Carcinoma | Ectopic expression of PRL-1 and PRL-3 | 4- to 7-fold increase in active RhoA and RhoC levels. | [13][16] |

| HEK293 | Overexpression of PRL-3 | Triggers activation of Src kinase by inhibiting C-terminal Src kinase (Csk). | [1][6] |

| LoVo Colon Cancer | Knockdown of integrin β1 in PRL-3 expressing cells | Abrogated PRL-3-mediated motility and invasion. | [17] |

| A2780 Ovarian Cancer | Depletion of PRL-3 | Reduced invasion, motility, and tumorigenic potential. | [18] |

Key Signaling Pathways Modulated by PRL-3

PRL-3 orchestrates a complex network of signaling pathways to drive cancer metastasis. The following diagrams illustrate the core interactions and downstream effects of PRL-3 activation.

PRL-3 and the PI3K/Akt/mTOR Pathway

PRL-3 activates the PI3K/Akt pathway, a central signaling cascade in cancer that promotes cell proliferation, survival, and growth.[1][6] One mechanism by which PRL-3 achieves this is through the downregulation of the tumor suppressor PTEN, a negative regulator of PI3K.[8][12][19] This leads to the activation of Akt and subsequent inactivation of Glycogen Synthase Kinase-3β (GSK-3β), which in turn promotes EMT.[12]

PRL-3 activates the PI3K/Akt pathway by downregulating PTEN, leading to EMT and metastasis.

PRL-3, Src, and STAT3 Signaling

PRL-3 can activate the Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion.[1][6][20] This activation is achieved through the downregulation of C-terminal Src Kinase (Csk), a negative regulator of Src.[6][8][20] Activated Src, in turn, can phosphorylate and activate downstream effectors such as STAT3 and p130Cas, leading to increased cell growth and motility.[8][20] There is also evidence for a feedback loop where Src can phosphorylate PRL-3, which is required for its pro-metastatic functions.[21][22] Furthermore, STAT3 can directly upregulate the transcription of PRL-3, creating a positive feedback loop that sustains oncogenic signaling.[23]

PRL-3 activates Src, leading to downstream activation of STAT3, p130Cas, and ERK.

PRL-3 and Integrin/Rho GTPase Signaling

PRL-3 plays a crucial role in regulating cell adhesion and motility through its interaction with integrins and the Rho family of small GTPases.[6][8] PRL-3 can interact with integrin β1 and dephosphorylate it at tyrosine 783, a key regulatory site.[24] This modulation of integrin signaling, in conjunction with Src activation, influences focal adhesions and promotes cell migration.[6] Downstream of integrin and other signals, PRL-3 promotes the activation of RhoA and RhoC, GTPases that are critical for cytoskeletal rearrangements, cell contractility, and invasion.[13][16] The activation of the Rho effector ROCK is essential for PRL-3-mediated motility and invasion.[13]

PRL-3 modulates integrin signaling and activates Rho GTPases to promote cell motility.

Experimental Protocols for Studying PRL-3 Function

This section outlines key experimental methodologies for investigating the role of PRL-3 in cancer metastasis.

Analysis of PRL-3 Expression

-

Quantitative Real-Time PCR (qRT-PCR): To quantify PRL-3 mRNA levels in cancer cells and tissues. RNA is extracted, reverse transcribed to cDNA, and then used as a template for PCR with primers specific for PRL-3 and a reference gene.

-

Western Blotting: To detect PRL-3 protein levels. Cell or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a specific anti-PRL-3 antibody.

-

Immunohistochemistry (IHC): To visualize PRL-3 protein expression and localization in tissue sections. This is particularly useful for correlating PRL-3 expression with tumor grade and stage.[7][25]

Functional Assays for PRL-3 Activity

-

In Vitro Phosphatase Assay: To measure the catalytic activity of PRL-3. Recombinant PRL-3 is incubated with a generic or specific phosphorylated substrate, and the release of phosphate (B84403) is quantified.

-

Cell-Based Assays:

-

Overexpression: Ectopic expression of wild-type or catalytically inactive (e.g., C104S mutant) PRL-3 in cancer cell lines with low endogenous expression to study its effect on proliferation, migration, and invasion.[8][13]

-

Knockdown/Knockout: Using RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate PRL-3 expression to assess the necessity of PRL-3 for metastatic phenotypes.[1][18]

-

Assays for Cell Migration and Invasion

-

Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free area. The rate at which cells migrate to close the gap is monitored over time to assess cell motility.[17]

-

Transwell Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.[13][21]

Protein-Protein Interaction Assays

-

Co-immunoprecipitation (Co-IP): To identify proteins that interact with PRL-3 within a cell. An antibody against PRL-3 is used to pull down PRL-3 and its binding partners from a cell lysate. The interacting proteins are then identified by Western blotting or mass spectrometry.[25]

-

GST Pull-Down Assay: An in vitro method to confirm direct protein-protein interactions. A GST-tagged PRL-3 fusion protein is incubated with a potential binding partner, and the complex is pulled down using glutathione (B108866) beads.[25]

-

Yeast Two-Hybrid (Y2H) System: A genetic method to screen for novel protein-protein interactions. PRL-3 is used as "bait" to screen a cDNA library for interacting "prey" proteins.[25]

In Vivo Models of Metastasis

-

Subcutaneous Injection: Tumor cells with modulated PRL-3 expression are injected subcutaneously into immunodeficient mice. Primary tumor growth is monitored, and distant organs (e.g., lungs, liver) are examined for metastatic lesions.[10][25]

-

Orthotopic Injection: Tumor cells are injected into the organ of origin (e.g., colon wall for colorectal cancer) to more accurately model the natural course of metastasis.

-

Tail Vein Injection: Tumor cells are injected directly into the bloodstream to study the later stages of metastasis, such as extravasation and colonization of distant organs.[17]

A typical workflow for investigating the function of PRL-3 in cancer metastasis.

PRL-3 as a Therapeutic Target

The high expression of PRL-3 in metastatic cancers and its low to negligible expression in normal tissues make it a compelling target for anti-cancer therapy.[1][8] Several strategies are being explored to inhibit PRL-3 function:

-

Small Molecule Inhibitors: Compounds that bind to the active site or allosteric sites of PRL-3 to inhibit its phosphatase activity have been developed.[26][27] Rhodanine-based compounds, for example, have shown promise in preclinical studies by inhibiting PRL-3-mediated cell proliferation and migration.[8]

-

Monoclonal Antibodies: A humanized antibody, PRL-3-zumab, has been developed to target PRL-3.[1] This antibody has shown promise in preclinical studies and is undergoing clinical trials, representing a novel immunotherapeutic approach against PRL-3.[1][4]

Conclusion

PRL-3 is a critical driver of cancer metastasis, orchestrating a network of oncogenic signaling pathways that promote cell proliferation, survival, motility, and invasion. Its tumor-specific expression pattern makes it an ideal candidate for targeted drug development. A thorough understanding of its molecular mechanisms, as detailed in this guide, is essential for researchers and drug development professionals working to translate the promise of PRL-3 inhibition into effective therapies for patients with metastatic cancer. Further research to fully elucidate its substrates and regulatory networks will continue to uncover new vulnerabilities that can be exploited for therapeutic intervention.

References

- 1. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. PRL-3: a metastasis-associated phosphatase in search of a function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRL-3 phosphatase and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phosphatase of regenerating liver 3 (PRL-3) is overexpressed in human prostate cancer tissue and promotes growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Phosphatase PRL-3 Is Involved in Key Steps of Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PRL-3 promotes epithelial mesenchymal transition by regulating cadherin directly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PRL-3 down-regulates PTEN expression and signals through PI3K to promote epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRL tyrosine phosphatases regulate rho family GTPases to promote invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between Liver Metastases and the Level of PRL-3 mRNA Expression in Patients with Primary Colorectal Cancer [coloproctol.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PRL-3 promotes the motility, invasion, and metastasis of LoVo colon cancer cells through PRL-3-integrin [beta]1-ERK1/2 and-MMP2 signaling - ProQuest [proquest.com]

- 18. PRL-3 suppresses c-Fos and integrin α2 expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. PRL3 promotes cell invasion and proliferation by down-regulation of Csk leading to Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Src-Mediated Phosphorylation of the Tyrosine Phosphatase PRL-3 Is Required for PRL-3 Promotion of Rho Activation, Motility and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Src-mediated phosphorylation of the tyrosine phosphatase PRL-3 is required for PRL-3 promotion of Rho activation, motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulatory mechanisms of phosphatase of regenerating liver (PRL)-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphatase of regenerating liver-3 directly interacts with integrin β1 and regulates its phosphorylation at tyrosine 783 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PRL-3 promotes epithelial mesenchymal transition by regulating cadherin directly | Semantic Scholar [semanticscholar.org]

- 26. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]

- 27. A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Phosphatase PRL-3: A Core Signaling Nexus in Colorectal Cancer Progression and Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) has emerged as a critical player in the progression and metastasis of colorectal cancer (CRC). Initially identified as a gene significantly overexpressed in CRC liver metastases, PRL-3 is a dual-specificity phosphatase that orchestrates a complex network of signaling pathways, driving key hallmarks of cancer including uncontrolled proliferation, invasion, angiogenesis, and evasion of apoptosis. Its expression is strongly correlated with advanced tumor stages, increased metastatic burden, and poor patient prognosis, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the core PRL-3 signaling pathways implicated in colorectal cancer, detailed methodologies for key experimental investigations, and a summary of quantitative data to facilitate comparative analysis.

PRL-3 Expression and Clinical Significance in Colorectal Cancer

PRL-3 expression is tightly regulated in normal tissues but becomes significantly upregulated during colorectal cancer progression. It is considered a key driver of metastasis, with its expression levels serving as a prognostic biomarker.

Quantitative Analysis of PRL-3 Expression

Immunohistochemical (IHC) and quantitative real-time RT-PCR (qRT-PCR) analyses have consistently demonstrated a stark increase in PRL-3 expression from normal colonic epithelium to primary tumors and a further dramatic elevation in metastatic lesions.[1][2]

| Tissue Type | Method of Analysis | PRL-3 Expression Level/Frequency | Reference |

| Normal Colorectal Epithelium | Immunohistochemistry (IHC) | Low to undetectable | [1][3] |

| Normal Colorectal Tissues | Immunohistochemistry (IHC) | 15.0% positive | [4] |

| Primary Colorectal Cancer | Immunohistochemistry (IHC) | 44.6% high expression | [2] |

| Stage III CRC Primary Tumors | Immunohistochemistry (IHC) | 32.8% positive | [4] |

| Primary CRC with Liver Metastasis | In situ hybridization | 84.4% high expression | [2] |

| Primary CRC with Lung Metastasis | In situ hybridization | 88.9% high expression | [2] |

| Liver Metastases | In situ hybridization | 91.3% high expression | [2] |

| Lung Metastases | In situ hybridization | 100% high expression | [2] |

| Murine Colon Tumors (AOM-DSS model) | qRT-PCR | 3.7-fold increase vs. normal colon | [5] |

Prognostic Value of PRL-3 Expression

High PRL-3 expression in primary colorectal tumors is significantly associated with adverse clinical outcomes, including increased risk of metastasis and reduced patient survival.

| Clinical Parameter | Finding | p-value | Reference |

| Overall Survival (OS) in Stage III CRC | Shorter OS in PRL-3 positive patients (40.32 vs 53.96 months) | p = 0.009 | [4] |

| Disease-Free Survival (DFS) in Stage III CRC | Shorter DFS in PRL-3 positive patients (34.97 vs 44.48 months) | p = 0.036 | [4] |

| Metachronous Liver Metastasis (MLM) | PRL-3 positivity associated with MLM (47.2% in MLM vs 26.3% in non-MLM) | p = 0.026 | [4] |

| Correlation with TNM stage | Significant increase in PRL-3 with advanced stage | p < 0.0001 | [3] |

| Risk of Death | 1-1.7% increase for every unit increase in PRL-3 level | p = 0.0396 to 0.077 | [3] |

Core PRL-3 Signaling Pathways in Colorectal Cancer

PRL-3 functions as a central hub, influencing multiple oncogenic signaling cascades to promote cancer progression. Its phosphatase activity is crucial for its function, and its localization to the plasma membrane, facilitated by C-terminal prenylation, is essential for its interaction with key substrates and downstream effectors.

Upstream Regulation of PRL-3

While the mechanisms governing PRL-3 overexpression are not fully elucidated, loss of Transforming Growth Factor-beta (TGF-β) signaling, a common event in CRC, has been shown to upregulate PRL-3 expression.[6]

Upstream Regulation of PRL-3 by TGF-β Signaling.

Downstream Effector Pathways

PRL-3 orchestrates a network of downstream signaling pathways that collectively enhance the malignant phenotype of colorectal cancer cells.

Overview of PRL-3 Downstream Signaling Pathways.

PRL-3 activates the PI3K/AKT pathway, a central regulator of cell survival and proliferation. This activation is often mediated through the downregulation of PTEN, a negative regulator of PI3K. The sustained activation of AKT under stress conditions, such as growth factor deprivation, confers a survival advantage to cancer cells.[3]

The MAPK/ERK pathway is another key target of PRL-3. Activation of this pathway is often linked to integrin signaling and is crucial for PRL-3-mediated cell motility and invasion.[7] PRL-3 can dephosphorylate integrin β1, leading to ERK1/2 activation and subsequent upregulation of matrix metalloproteinases (MMPs) like MMP2.[7]

PRL-3 can also activate the JAK/STAT pathway, particularly STAT3, which is a key transcription factor for genes involved in proliferation, survival, and angiogenesis.

PRL-3 modulates the activity of Rho family GTPases, which are critical regulators of the actin cytoskeleton and cell motility. PRL-3 has been shown to increase the levels of active RhoA and RhoC, while decreasing the activity of Rac. This shift in Rho GTPase activity is essential for PRL-3-induced invasion and motility.

Functional Consequences of PRL-3 Signaling in Colorectal Cancer

The activation of these signaling cascades by PRL-3 culminates in a more aggressive cancer phenotype.

Quantitative Effects on Cellular Processes

| Cellular Process | Effect of PRL-3 Modulation | Quantitative Change | Reference |

| Cell Migration | Downregulation of PRL-3 in DLD-1 cells | 32% abrogation of migration | [8] |

| Apoptosis | Knockdown of PRL-3 in GEO cells under GFDS | Increased cleaved caspase 3 | [9] |

| Cell Invasion | Knockdown of integrin β1 in PRL-3 overexpressing LoVo cells | Significant impairment of invasion | [7] |

| Cell Proliferation | Overexpression in B16 melanoma cells (in vivo) | 3-fold increase in tumor volume | [10] |

| Glycolysis | Overexpression in CRC cells | Improved glucose assumption and lactate (B86563) production | [11] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount to the study of PRL-3 signaling. The following are detailed protocols for key assays.

Immunohistochemistry (IHC) for PRL-3 Detection

This protocol is adapted for the detection of PRL-3 in formalin-fixed, paraffin-embedded (FFPE) colorectal cancer tissues.

Immunohistochemistry Workflow for PRL-3 Detection.

Protocol Steps:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.

-

Antigen Retrieval: Immerse slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS (3x 5 min).

-

Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against PRL-3 diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash with PBS (3x 5 min). Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash with PBS (3x 5 min). Apply diaminobenzidine (DAB) substrate and incubate until the desired brown color develops. Stop the reaction by rinsing with distilled water.

-

Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then mount with a permanent mounting medium.

Western Blotting for PRL-3 and Downstream Targets

This protocol outlines the detection of PRL-3 and phosphorylated downstream proteins (e.g., p-AKT, p-ERK) in CRC cell lysates.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Correlation of PRL3 expression with colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A retrospective cohort study of clinical value of PRL-3 in stage III human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PRL-3 improves colorectal cancer cell proliferation and invasion through IL-8 mediated glycolysis metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Rhodanine-Based PRL-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatase of Regenerating Liver 3 (PRL-3), a member of the protein tyrosine phosphatase (PTP) family, is a well-documented oncoprotein implicated in the progression and metastasis of numerous cancers. Its overexpression is frequently correlated with poor patient prognosis, making it an attractive target for therapeutic intervention. Among the various small molecule inhibitors developed against PRL-3, rhodanine-based compounds have emerged as a significant class. This technical guide provides a comprehensive overview of the mechanism of action of rhodanine-based PRL-3 inhibitors, detailing their inhibitory effects, impact on downstream signaling pathways, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Direct Inhibition of PRL-3 Phosphatase Activity

Rhodanine-based inhibitors primarily exert their effects through direct binding to the active site of the PRL-3 enzyme.[1][2] This interaction competitively inhibits the dephosphorylation of PRL-3's natural substrates, thereby attenuating its oncogenic functions.[3] Molecular modeling and docking studies suggest that the rhodanine (B49660) scaffold fits into a hydrophobic pocket within the PRL-3 catalytic domain.[4] While a definitive co-crystal structure of a rhodanine derivative with PRL-3 is not publicly available, the consistent inhibitory activity across various rhodanine analogs supports this direct binding model.

It is important to note that while effective, some rhodanine derivatives have been reported to exhibit non-specific binding and potential off-target effects, a common consideration for this chemical scaffold.[4] Therefore, careful selectivity profiling is a critical aspect of the development of rhodanine-based PRL-3 inhibitors.[1]

Quantitative Analysis of Rhodanine-Based PRL-3 Inhibitors

A variety of rhodanine derivatives have been synthesized and evaluated for their inhibitory potency against PRL-3. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their efficacy. Below is a summary of the reported IC50 values for several notable rhodanine-based PRL-3 inhibitors.

| Compound ID | Chemical Name/Description | In Vitro PRL-3 IC50 (µM) | Cellular Effects | Reference |

| Compound 5e | Benzylidene rhodanine derivative | 0.9 | Reduced cell invasion | [5] |

| CG-707 | Rhodanine derivative | 0.8 | Inhibited migration and invasion of colon cancer cells | [3] |

| BR-1 | Rhodanine derivative | 1.1 | Inhibited migration and invasion of colon cancer cells | [3] |

| Compound 4 | 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one | 15.22 | Decreased survival and induced apoptosis in SW-480 cells | [6] |

Impact on Downstream Signaling Pathways

PRL-3 is known to modulate several key signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion. By inhibiting PRL-3, rhodanine-based compounds can effectively disrupt these oncogenic signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. PRL-3 has been shown to activate this pathway. Inhibition of PRL-3 by rhodanine derivatives leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing pro-survival signals.

Caption: Inhibition of PRL-3 by rhodanine blocks the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. PRL-3 can activate this pathway, and its inhibition by rhodanine-based compounds results in decreased phosphorylation of ERK1/2, leading to reduced cell proliferation.

Caption: Rhodanine inhibitors block PRL-3-mediated MAPK/ERK signaling.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for cytokine signaling and is often dysregulated in cancer, contributing to cell proliferation and survival. PRL-3 has been implicated in the activation of this pathway. Rhodanine-based inhibitors of PRL-3 can lead to a reduction in the phosphorylation of STAT3, a key transcription factor in this pathway.

Caption: Rhodanine-based PRL-3 inhibition downregulates JAK/STAT signaling.

Key Experimental Protocols

The evaluation of rhodanine-based PRL-3 inhibitors involves a series of well-established in vitro and cell-based assays. Below are detailed protocols for the key experiments cited in the literature.

In Vitro PRL-3 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of PRL-3 and the inhibitory effect of the test compounds. A common method utilizes a synthetic phosphopeptide substrate and colorimetric or fluorometric detection of the released phosphate.

Caption: Workflow for an in vitro PRL-3 phosphatase activity assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human PRL-3 protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

-

Rhodanine-based inhibitor stock solution (in DMSO)

-

Stop solution (e.g., 1 M NaOH for pNPP)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare serial dilutions of the rhodanine inhibitor in the assay buffer. b. In a 96-well plate, add the PRL-3 enzyme to each well (except for the blank). c. Add the diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the pNPP or DiFMUP substrate to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding the stop solution (for pNPP). g. Read the absorbance at 405 nm (for pNPP) or fluorescence at the appropriate excitation/emission wavelengths (for DiFMUP) using a microplate reader. h. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion), mimicking in vivo processes.

Caption: General workflow for a Transwell migration/invasion assay.

Protocol:

-

Reagents and Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other ECM components (for invasion assay)

-

Cancer cell line of interest (e.g., one that overexpresses PRL-3)

-

Cell culture medium (with and without fetal bovine serum, FBS)

-

Rhodanine-based inhibitor

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

-

-

Procedure: a. For invasion assay: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. b. Culture cancer cells to sub-confluency and then serum-starve them for several hours. c. Resuspend the cells in serum-free medium containing the rhodanine inhibitor or vehicle control. d. Add the cell suspension to the upper chamber of the Transwell insert. e. Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS). f. Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours). g. After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab. h. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol. i. Stain the fixed cells with crystal violet. j. Wash the inserts and allow them to dry. k. Count the number of stained cells in several random fields of view under a microscope. l. Quantify the results and compare the inhibitor-treated groups to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with a rhodanine-based inhibitor.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Rhodanine-based inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the rhodanine inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours). c. Harvest the cells (including any floating cells in the medium) by trypsinization. d. Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. e. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. f. Incubate the cells in the dark at room temperature for 15 minutes. g. Analyze the stained cells by flow cytometry within one hour. h. Gate the cell populations to quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

Rhodanine-based inhibitors represent a promising class of small molecules for targeting the oncoprotein PRL-3. Their primary mechanism of action involves the direct inhibition of PRL-3's phosphatase activity, which in turn disrupts key downstream signaling pathways essential for cancer cell survival, proliferation, and metastasis. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of these and other novel PRL-3 inhibitors. Further research focusing on improving the specificity and understanding the detailed structural basis of interaction will be crucial for the successful clinical translation of this class of compounds.

References

- 1. Discovery of inhibitors of the cancer-promoting phosphatase PRL-3 and their evaluation in intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 3. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of PRL-3 in Tumor Angiogenesis and Cell Proliferation: A Technical Guide for Researchers

Abstract Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) is a dual-specificity phosphatase that has emerged as a critical player in cancer progression.[1][2] Its overexpression is documented in a wide array of human cancers, including colorectal, gastric, breast, and lung cancer, and consistently correlates with advanced tumor stages, metastasis, and poor patient prognosis.[2][3][4] PRL-3 exerts its oncogenic influence by promoting two key hallmarks of cancer: uncontrolled cell proliferation and the formation of new blood vessels (angiogenesis).[4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which PRL-3 drives these processes. It summarizes key quantitative data, details common experimental protocols for studying PRL-3 function, and presents visual diagrams of the core signaling pathways, offering a comprehensive resource for researchers and drug development professionals in oncology.

The Role of PRL-3 in Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. PRL-3 has been identified as a significant promoter of this process through various mechanisms, from direct recruitment of endothelial cells to the modulation of key pro-angiogenic signaling pathways.[6][7]

Pro-Angiogenic Mechanisms of PRL-3

PRL-3 initiates and enhances tumor angiogenesis through several direct actions on endothelial cells:

-

Recruitment and Vascular Formation : Overexpression of PRL-3 in cancer cells enables them to recruit endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), and enhance the formation of vascular structures in vitro.[6] In vivo studies confirm that PRL-3-expressing tumors recruit host endothelial cells to initiate angiogenesis.[6][7]

-

Upregulation of Growth Factors : PRL-3 promotes the expression of potent pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and VEGF-C.[8] This increased expression is significantly associated with higher microvessel density (MVD) and lymphatic vessel density (LVD) in tumor tissues.[4][8]

-

Endothelial Cell Activation : In Human Retina Microvascular Endothelial Cells (HRMECs), PRL-3 overexpression was found to enhance cell proliferation, migration, and monolayer permeability, all of which are critical steps in the angiogenic cascade.[9]

Key Signaling Pathways in Angiogenesis

PRL-3 is integrated into a network of signaling pathways that collectively drive angiogenesis. A primary axis involves VEGF, a master regulator of blood vessel formation.

-

The VEGF/MEF2C/PRL-3 Axis : VEGF can induce the transcription of the PRL-3 gene in endothelial cells.[10][11] This process is mediated by the transcription factor MEF2C (myocyte enhancer factor 2C), establishing PRL-3 as a downstream effector of the VEGF pathway.[10][11]

-

ERK and Rho GTPase Involvement : PRL-3 can, in turn, upregulate the expression of VEGF. This is achieved by activating downstream signaling molecules, including phosphorylated ERK (pERK) and the Rho family of GTPases (RhoA and RhoC), creating a positive feedback loop that accelerates angiogenesis.[1][8]

-

Src and Akt Activation : Overexpression of PRL-3 in endothelial cells leads to increased phosphorylation of key signaling kinases such as Src and Akt, which are known to play crucial roles in VEGF-mediated signaling and endothelial cell function.[9]

Quantitative Data on PRL-3 and Angiogenesis

The pro-angiogenic role of PRL-3 is supported by significant quantitative correlations from clinical and preclinical studies.

| Parameter Measured | Cancer/Cell Type | Observation | Significance (p-value) | Reference |

| Correlation of high PRL-3 with VEGF | Non-Small Cell Lung Cancer | Positive correlation | p = 0.000 | [8] |

| Correlation of high PRL-3 with VEGF-C | Non-Small Cell Lung Cancer | Positive correlation | p = 0.008 | [8] |

| Correlation of high PRL-3 with MVD | Non-Small Cell Lung Cancer | Positive correlation | p = 0.000 | [8] |

| Correlation of high PRL-3 with LVD | Non-Small Cell Lung Cancer | Positive correlation | p = 0.000 | [8] |

| Active RhoA and RhoC levels | SW480 Colorectal Cells | 4- to 7-fold increase with PRL-3 expression | Not specified | [12][13] |

| pSrc, pAkt, pERK1/2 levels | HRMECs (PRL-3 Overexpression) | Significant increase | p=0.038, p=0.04, p=0.02 | [9] |

The Role of PRL-3 in Cancer Cell Proliferation

In addition to fostering a supportive tumor microenvironment through angiogenesis, PRL-3 directly promotes the growth of cancer cells by activating oncogenic signaling pathways and modulating key cell cycle regulators.[1][14]

Mechanisms of Proliferation Control

PRL-3 drives cell proliferation through several interconnected mechanisms:

-

Activation of Oncogenic Kinases : PRL-3 activates Src kinase by inhibiting its negative regulator, C-terminal Src kinase (Csk).[1][4] Activated Src, in turn, triggers downstream pathways that stimulate cell proliferation.[1]

-

Modulation of Cell Cycle Regulators : The phosphatase influences the expression and activity of critical cell cycle proteins, including Cyclin D1 and CDK2, thereby promoting cell cycle progression.[1][14]

-

PI3K/Akt Pathway Activation : PRL-3 activates the PI3K/Akt pathway, a central signaling cascade that promotes cell growth, proliferation, and survival.[1][14] One mechanism for this is the downregulation of the tumor suppressor PTEN.[4][15]

Key Signaling Pathways in Proliferation

PRL-3-mediated cell proliferation involves complex signaling cascades, often featuring positive feedback loops that sustain oncogenic signals.

-

The JAK/STAT Pathway : Interleukin-6 (IL-6), a cytokine often present in the tumor microenvironment, can induce PRL-3 expression via STAT3-dependent transcription.[1] PRL-3 can then re-phosphorylate and aberrantly activate STAT3, creating a positive feedback loop that enhances the transcription of STAT3 target genes involved in proliferation, such as c-myc and Cyclin D1.[1][4]

-

The PI3K/Akt/PTEN Pathway : PRL-3 can dephosphorylate and downregulate PTEN, a critical negative regulator of the PI3K/Akt pathway.[4][15] This relieves the inhibition on PI3K, leading to sustained Akt activation and subsequent cell proliferation and survival.[1][14]

-

The Src/Csk Pathway : By inhibiting Csk, PRL-3 promotes the activation of Src, which can then activate multiple downstream effectors, including the STAT3 and PI3K/Akt pathways, further amplifying pro-proliferative signals.[1][4]

Quantitative Data on PRL-3 and Cell Proliferation

The direct impact of PRL-3 on tumor growth has been quantified in several cancer models.

| Parameter Measured | Cancer/Cell Type | Observation | Reference |

| Tumor Volume | B16 Melanoma Xenograft | 3-fold increase in tumor volume with PRL-3 overexpression compared to control. | [14] |

| Cell Proliferation | MCF-7 Breast Cancer | Knockdown of PRL-3 resulted in decreased cell proliferation. | [16] |

| Cell Growth | Ovarian, Lung, Gastric, Colorectal Cancers | RNA interference against PRL-3 significantly hindered the growth of cancer cell lines. | [14] |

Key Experimental Protocols

Investigating the function of PRL-3 requires a combination of in vitro and in vivo assays to assess its impact on angiogenesis, proliferation, and underlying signaling pathways.

In Vitro Angiogenesis: Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation : Thaw Matrigel basement membrane matrix on ice overnight. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate.

-

Gelling : Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding : Seed HUVECs (1-2 x 10⁴ cells per well) onto the Matrigel-coated wells in media containing the test condition (e.g., conditioned media from PRL-3 expressing cancer cells, or with PRL-3 inhibitors).

-

Incubation : Incubate at 37°C for 4-18 hours.

-

Analysis : Visualize the formation of tube-like networks using a light microscope. Quantify results by measuring total tube length, number of junctions, or number of loops using imaging software. Blocking PRL-3 activity is expected to suppress tube formation.[10][11]

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis in a living system.[17][18]

-

Egg Incubation : Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

-

Windowing : On day 3, create a small window in the eggshell to expose the developing CAM.

-

Application of Test Substance : Place a sterile filter disc or Matrigel plug containing the substance of interest (e.g., PRL-3 expressing cells or a PRL-3 inhibitor) directly onto the CAM.

-

Re-incubation : Seal the window with tape and re-incubate the eggs for 2-4 days.

-

Analysis : Examine the CAM for the formation of new blood vessels converging towards the implant. Quantify angiogenesis by counting the number of vessel branch points or measuring vessel density in a defined area around the implant.

Cell Proliferation: MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, SW480) with modified PRL-3 expression (knockdown or overexpression) into a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.

-

Incubation : Culture the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization : Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in PRL-3 knockdown cells would indicate reduced proliferation.[17]

Signaling Analysis: Western Blot for Phosphorylated Proteins

This technique is used to detect and quantify the activation state of key signaling proteins.

-

Cell Lysis : Culture cells under desired conditions, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt, anti-ERK) to normalize for protein loading.

Conclusion and Future Directions

PRL-3 is unequivocally a potent oncogene that promotes cancer progression by simultaneously driving tumor angiogenesis and cell proliferation.[2][3] Its central role is mediated through the activation of multiple, interconnected signaling pathways, including the VEGF, PI3K/Akt, JAK/STAT, and Src cascades. The high expression of PRL-3 in a multitude of metastatic cancers, contrasted with its low expression in normal tissues, underscores its value as a high-priority therapeutic target.[4]

Future research should focus on further dissecting the full range of PRL-3 substrates and downstream effectors to uncover new vulnerabilities. The development of highly specific and potent small molecule inhibitors or antibody-based therapies targeting PRL-3 holds significant promise for novel anti-cancer strategies that can concurrently block tumor growth and its essential blood supply.[1][19]

References

- 1. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. PRL-3, an emerging marker of carcinogenesis, is strongly associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms of phosphatase of regenerating liver (PRL)-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRL-3 initiates tumor angiogenesis by recruiting endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. VEGF promotes the transcription of the human PRL-3 gene in HUVEC through transcription factor MEF2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VEGF Promotes the Transcription of the Human PRL-3 Gene in HUVEC through Transcription Factor MEF2C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRL tyrosine phosphatases regulate rho family GTPases to promote invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Expression of PRL-3 regulates proliferation and invasion of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic domain of PRL-3 plays an essential role in tumor metastasis: formation of PRL-3 tumors inside the blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Biology of the PRL-3 Active Site: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase strongly implicated in cancer metastasis and progression. Its aberrant expression in various cancers, including colorectal, gastric, and breast cancer, correlates with poor patient prognosis, making it an attractive therapeutic target. The development of small molecule inhibitors that specifically target the PRL-3 active site is a promising strategy for anti-cancer therapy. This technical guide provides an in-depth overview of the structural biology of the PRL-3 active site, offering crucial insights for the rational design of potent and selective inhibitors.

Structural Overview of the PRL-3 Active Site

The PRL-3 protein is composed of 173 amino acids and possesses a catalytic domain featuring the highly conserved P-loop motif (HCXXGXXR) characteristic of protein tyrosine phosphatases (PTPs).[1] The active site architecture is crucial for its catalytic function and for designing targeted inhibitors.

Key Features of the Active Site:

-

P-loop (Phosphate-binding loop): This loop contains the catalytic cysteine residue (Cys104), which is essential for the phosphatase activity.[1] During the catalytic cycle, the Cys104 thiolate group performs a nucleophilic attack on the phosphate (B84403) group of the substrate.

-

WPD Loop: This flexible loop contains a conserved aspartate residue that acts as a general acid, protonating the leaving group during the dephosphorylation reaction. The conformation of the WPD loop is critical for catalysis and can be influenced by ligand binding.

-

Catalytic Residues: Besides the essential Cys104, other key residues within the active site, such as Arginine (Arg110) in the P-loop, play a crucial role in substrate binding and transition state stabilization.[2]

-

Hydrophobic Pockets: The active site of PRL-3 is flanked by hydrophobic pockets that can be exploited for the design of selective inhibitors. These pockets can accommodate non-polar moieties of small molecules, contributing to binding affinity and specificity.[3]

-

Structural Flexibility: The loops constituting the active site of PRL-3 exhibit significant conformational flexibility.[4] This dynamic nature presents both challenges and opportunities for drug design, as inhibitors can be designed to stabilize specific conformations.

Quantitative Data on PRL-3 Inhibitors

A variety of small molecules have been identified as inhibitors of PRL-3. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

| Inhibitor Name/Class | IC50 (µM) vs PRL-3 | Notes |

| Broad-Spectrum PRL Inhibitors | ||

| Salirasib | 53 ± 5 | Also inhibits PRL-1 (118 ± 22 µM) and PRL-2 (27 ± 3 µM). Blocks PRL-3-induced cell migration.[5] |

| Candesartan | 35 ± 10 | Also inhibits PRL-1 (13 ± 1 µM) and PRL-2 (13 ± 1 µM). Blocks PRL-3-induced cell migration.[5] |

| Hexachlorophene | 2.1 ± 0.3 | Broad inhibitor of the PRL family.[5] |

| Closantel | 0.4 ± 0.2 | Broad inhibitor of the PRL family.[5] |

| Idasanutlin | 20 ± 3 | Broad inhibitor of the PRL family.[5] |

| Napabucasin | 0.4 ± 0.2 | Broad inhibitor of the PRL family.[5] |

| Vitamin B12 | 0.7 ± 0.2 | Broad inhibitor of the PRL family.[5] |

| YM155 | 0.3 ± 0.1 | Broad inhibitor of the PRL family.[5] |

| PRL-3 Specific Inhibitors | ||

| Bardoxolone | 85 ± 43 | Shows specificity for PRL-3 over PRL-1 (136 ± 75 µM) and PRL-2 (24 ± 5 µM).[5] |

| Bithionol | 79 ± 25 | Shows specificity for PRL-3 over PRL-1 (115 ± 34 µM) and PRL-2 (33 ± 2 µM).[5] |

| Docusate Sodium | 94 ± 26 | Shows specificity for PRL-3 over PRL-1 (140 ± 44 µM) and PRL-2 (43 ± 5 µM).[5] |

| Eltromobag | 56 ± 10 | Shows specificity for PRL-3 over PRL-1 (105 ± 19 µM) and PRL-2 (26 ± 11 µM).[5] |

| Eltromobag Olamine | 61 ± 15 | Shows specificity for PRL-3 over PRL-1 (166 ± 22 µM) and PRL-2 (27 ± 4 µM).[5] |

| Embelin | 114 ± 16 | Shows specificity for PRL-3 over PRL-1 (124 ± 60 µM) and PRL-2 (52 ± 9 µM).[5] |

| Rhodanine-Based Inhibitors | ||

| CG-707 | 0.8 | A rhodanine (B49660) derivative that inhibits PRL-3 enzymatic activity. |

| BR-1 | 1.1 | A rhodanine derivative that inhibits PRL-3 enzymatic activity. |

| Compound 4 | 15.22 | 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one. Dual functional inhibitor against the activity and expression of PRL-3. |

| PRL-3 Inhibitor (Compound 5e) | 0.9 | A potent rhodanine-based this compound. |

| This compound (CAS 893449-38-2) | 0.9 | A cell-permeable benzylidene rhodanine that inhibits human PRL-3 in vitro. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of PRL-3 research. The following sections provide protocols for key experiments in the study of PRL-3.

Recombinant PRL-3 Expression and Purification in E. coli

This protocol describes the expression of His-tagged human PRL-3 in E. coli and its subsequent purification.

Materials:

-

E. coli BL21 (DE3) cells

-

Expression vector containing His-tagged human PRL-3

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 20 mM potassium phosphate buffer pH 7.4, 500 mM NaCl, 20 mM imidazole (B134444), 4 mM dithiothreitol (B142953) (DTT), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

Wash Buffer: 20 mM potassium phosphate buffer pH 7.4, 500 mM NaCl, 40 mM imidazole, 4 mM DTT

-

Elution Buffer: 20 mM potassium phosphate buffer pH 7.4, 500 mM NaCl, 250-300 mM imidazole, 4 mM DTT

-

Dialysis Buffer: 50 mM potassium phosphate buffer pH 6.8, 100 mM NaCl, 10 mM DTT

-

Ni-NTA Sepharose resin

-

Sonicator

-

Centrifuge

-

Dialysis tubing

Procedure:

-

Transformation: Transform the PRL-3 expression vector into competent E. coli BL21 (DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to grow the culture for 4-6 hours at 37°C.[6]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged PRL-3.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA Sepharose column pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged PRL-3 with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Dialysis: Pool the fractions containing pure PRL-3 and dialyze overnight against Dialysis Buffer at 4°C to remove imidazole and for buffer exchange.[6]

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration) and store at -80°C.

Crystallization of PRL-3 by Hanging Drop Vapor Diffusion

This protocol provides a general framework for the crystallization of purified PRL-3. Specific conditions will need to be optimized for each protein preparation.

Materials:

-

Purified and concentrated PRL-3 (5-15 mg/mL)

-

Crystallization screens (e.g., Hampton Research Crystal Screen HT)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

High-vacuum grease

-

Micro-pipettes and tips

Procedure:

-

Plate Setup: Apply a thin, even ring of high-vacuum grease around the top of each well of the 24-well crystallization plate.

-

Reservoir Solution: Pipette 500 µL of the precipitant solution from the crystallization screen into the bottom of a well.

-

Drop Preparation: On a clean, siliconized cover slip, pipette a 1-2 µL drop of the purified PRL-3 protein solution.

-

Mixing: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

-

Sealing the Well: Carefully invert the cover slip so that the drop is hanging from the underside. Place the cover slip over the greased well and gently press to create an airtight seal.

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

-

Monitoring: Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

PRL-3 Phosphatase Activity Assay

This fluorogenic assay is used to measure the enzymatic activity of PRL-3 and to determine the IC50 values of potential inhibitors. 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a commonly used substrate that releases a fluorescent product upon dephosphorylation.

Materials:

-

Purified recombinant PRL-3

-

DiFMUP substrate

-

Assay Buffer (Optimized): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, and 5 mM TCEP.

-

PRL-3 inhibitors dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Assay Preparation: Prepare a working solution of PRL-3 in Assay Buffer. Prepare serial dilutions of the test inhibitors in DMSO.

-

Reaction Mixture: In the wells of a 384-well plate, add the following in order:

-

Assay Buffer

-

PRL-3 enzyme solution

-

Inhibitor solution (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Drug Design Workflow

PRL-3 Signaling in Cancer Metastasis

PRL-3 promotes cancer metastasis by modulating several key signaling pathways that regulate cell migration, invasion, and proliferation. Understanding these pathways is crucial for identifying downstream targets and for developing combination therapies.

Caption: PRL-3 mediated signaling pathways in cancer metastasis.

Structure-Based Drug Design Workflow for PRL-3 Inhibitors

The development of novel PRL-3 inhibitors can be significantly accelerated by employing a structure-based drug design (SBDD) approach. This iterative process leverages the three-dimensional structure of the PRL-3 active site to design and optimize potent and selective inhibitors.

Caption: Iterative workflow for structure-based drug design of PRL-3 inhibitors.

Conclusion

The structural elucidation of the PRL-3 active site has provided a solid foundation for the rational design of targeted inhibitors. By leveraging the detailed structural information, quantitative inhibitor data, and robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel therapeutic agents against this critical cancer target. The continued exploration of the PRL-3 structure and its interactions with small molecules will undoubtedly pave the way for the next generation of anti-metastatic drugs.

References

- 1. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRL3 phosphatase active site is required for binding the putative magnesium transporter CNNM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A screen of FDA-approved drugs identifies inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3 or PRL-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of molecular determinants of PRL-3 - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the PRL-3 Catalytic Domain in Driving Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatase of Regenerating Liver 3 (PRL-3/PTP4A3) is a dual-specificity phosphatase strongly implicated in the progression and metastasis of numerous cancers. Its overexpression is frequently correlated with poor patient prognosis, making it a compelling target for therapeutic intervention.[1][2] This technical guide delves into the core of PRL-3's metastatic function: its catalytic domain. We will explore the structural and functional aspects of this domain, dissect its involvement in key signaling pathways that promote cell migration and invasion, and provide an overview of the experimental methodologies used to investigate its activity. Furthermore, this guide will present quantitative data on the impact of PRL-3's catalytic function and discuss its validation as a druggable target in oncology.

Introduction to PRL-3 and its Catalytic Domain

PRL-3 is a small, 173-amino acid protein characterized by a conserved protein tyrosine phosphatase (PTP) catalytic domain.[3][4] This domain contains the active site motif HCXXGXXR, which is essential for its enzymatic activity.[4] The catalytic cysteine residue at position 104 is critical; a single amino acid substitution at this site, such as to serine (C104S), renders the enzyme inactive.[3] This catalytically inactive mutant has been instrumental in demonstrating that the phosphatase activity of PRL-3 is indispensable for its pro-metastatic functions.[5][6] While initially characterized as a protein tyrosine phosphatase, recent evidence suggests that PRL-3 may also exhibit lipid phosphatase activity, specifically towards phosphoinositides like PI(4,5)P2.[7][8]

The Catalytic Domain as the Engine of Metastasis

The enzymatic activity of the PRL-3 catalytic domain is the primary driver of its ability to promote cancer metastasis. Studies have consistently shown that wild-type PRL-3 enhances cell migration, invasion, and the formation of metastatic tumors in vivo, whereas the catalytically inactive C104S mutant lacks these effects.[5][6][9] This underscores the necessity of its phosphatase function in the metastatic cascade.

Quantitative Impact of PRL-3 Catalytic Activity on Metastasis-Related Phenotypes

The following table summarizes quantitative data from various studies, illustrating the dependence of pro-metastatic cellular behaviors on the catalytic activity of PRL-3.

| Cell Line | Assay | PRL-3 Status | Fold Change/Effect | Reference |

| CHO | Transwell Migration | Wild-Type PRL-3 vs. Control | ~2.5-fold increase | [9] |

| CHO | Transwell Migration | Catalytically Inactive PRL-3 (C104S) vs. Control | No significant change | [6] |

| CHO | Matrigel Invasion | Wild-Type PRL-3 vs. Control | ~3-fold increase | [9] |

| LoVo (colon cancer) | Lung Metastasis (in vivo) | Wild-Type PRL-3 vs. Control | Significant increase in metastatic nodules | [10] |

| LoVo (colon cancer) | Lung Metastasis (in vivo) | shRNA against PRL-3 | Significant reduction in metastatic nodules | [10] |

Signaling Pathways Modulated by the PRL-3 Catalytic Domain

PRL-3's catalytic activity influences a multitude of signaling pathways that are central to cancer progression and metastasis. By dephosphorylating key substrate proteins, PRL-3 can activate or inhibit signaling cascades that control cell motility, invasion, and survival.

Key Signaling Pathways

-

PI3K/Akt Pathway: Overexpression of PRL-3 can activate the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4]

-

ERK/MAPK Pathway: PRL-3 has been shown to promote the activation of ERK1/2, often in an integrin-dependent manner, which is crucial for cell motility and invasion.[4][10]

-

JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT3, is implicated in PRL-3-induced cell proliferation and survival.[4][11] PRL-3 can lead to the activation of STAT3.[4]

-

Src and Focal Adhesion Signaling: PRL-3 can dephosphorylate substrates like FAK and Src, promoting cytoskeletal rearrangements and focal adhesion turnover, which are essential for cell migration.[2]

-

Rho GTPase Pathway: PRL-3 expression can lead to the upregulation of RhoA and RhoC, small GTPases that are key regulators of the actin cytoskeleton and cell motility.[4]

-

p38 MAPK Dephosphorylation: PRL-3 can directly dephosphorylate and inactivate p38 MAPK, a stress-activated protein kinase.[12] This action allows cancer cells to adapt to the stressful tumor microenvironment, such as hypoxia, and resist apoptosis.[12]

Diagram of PRL-3 Signaling Pathways

Caption: PRL-3 catalytic activity influences multiple pro-metastatic signaling pathways.

Experimental Protocols for Studying PRL-3 Catalytic Function

Investigating the role of the PRL-3 catalytic domain requires specific experimental assays. Below are detailed methodologies for key experiments.

In Vitro Phosphatase Activity Assay

This assay measures the enzymatic activity of purified PRL-3 protein.

-

Principle: Recombinant PRL-3 is incubated with a generic phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or 3-O-methylfluorescein phosphate (OMFP). The dephosphorylation of the substrate results in a product that can be quantified spectrophotometrically.

-

Methodology:

-

Express and purify recombinant wild-type PRL-3 and a catalytically inactive mutant (e.g., C104S) from a suitable expression system (e.g., E. coli).

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Add a defined concentration of the purified enzyme to the reaction buffer in a 96-well plate.

-

Initiate the reaction by adding the substrate (e.g., pNPP to a final concentration of 10 mM).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of enzyme).

-

Cell Migration and Invasion Assays

These assays assess the impact of PRL-3's catalytic activity on cell motility.

-

Principle: Cells are seeded into the upper chamber of a Transwell insert, and their movement towards a chemoattractant in the lower chamber is quantified. For invasion assays, the insert membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Methodology:

-

Culture cells stably expressing wild-type PRL-3, catalytically inactive PRL-3 (C104S), or a control vector.

-

For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in a serum-free medium.

-

Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell inserts.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubate for a specified period (e.g., 24 hours for migration, 48 hours for invasion).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Diagram of Transwell Invasion Assay Workflow

Caption: Workflow for assessing cell invasion using a Transwell assay.

In Vivo Metastasis Assay

This assay evaluates the effect of PRL-3's catalytic activity on tumor metastasis in an animal model.

-

Principle: Cancer cells expressing different forms of PRL-3 are injected into immunocompromised mice, and the formation of metastatic tumors in distant organs is monitored.

-

Methodology:

-

Establish stable cancer cell lines expressing wild-type PRL-3, catalytically inactive PRL-3 (C104S), or a control vector.

-

Harvest and resuspend the cells in a sterile phosphate-buffered saline.

-

Inject a defined number of cells (e.g., 1 x 10^6) into the tail vein of immunocompromised mice (e.g., nude mice).

-

Monitor the health and weight of the mice regularly.

-

After a predetermined period (e.g., 4-8 weeks), euthanize the mice and harvest organs, such as the lungs and liver.

-

Fix the organs in formalin and embed them in paraffin.

-

Section the organs and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize metastatic nodules.

-

Quantify the number and size of metastatic lesions in each organ.

-

The PRL-3 Catalytic Domain as a Therapeutic Target

The critical role of the PRL-3 catalytic domain in metastasis makes it an attractive target for the development of anti-cancer therapies.[1][2] The goal of targeting this domain is to inhibit its phosphatase activity, thereby blocking the downstream signaling events that promote metastasis.

Small Molecule Inhibitors

Several small molecule inhibitors that target the active site of PRL-3 have been developed.[1][13] These compounds typically bind to the catalytic pocket, preventing the enzyme from interacting with its substrates.[13] Rhodanine-based compounds, for instance, have shown efficacy in preclinical models by inhibiting PRL-3-mediated cell proliferation, migration, and invasion.[3]

Monoclonal Antibodies

Another therapeutic strategy involves the development of monoclonal antibodies that target PRL-3.[1] PRL3-zumab is a first-in-class humanized antibody that binds to PRL-3 and has shown promise in preclinical and clinical studies.[1][14]

Challenges and Future Directions

Despite the promise of targeting the PRL-3 catalytic domain, challenges remain. These include achieving high specificity for PRL-3 over other phosphatases to minimize off-target effects and developing inhibitors with favorable pharmacokinetic properties.[13] Future research will likely focus on structure-based drug design to create more potent and selective inhibitors, as well as exploring combination therapies that target both PRL-3 and other key oncogenic pathways.

Conclusion

The catalytic domain of PRL-3 is a linchpin in the metastatic process, driving cell migration, invasion, and survival through the modulation of numerous signaling pathways. The clear dependence of PRL-3's pro-metastatic functions on its phosphatase activity has been firmly established through studies utilizing catalytically inactive mutants. This essential role positions the PRL-3 catalytic domain as a high-value target for the development of novel anti-metastatic therapies. A deeper understanding of its substrates and regulatory mechanisms will be crucial for the successful clinical translation of PRL-3-targeted agents.

References

- 1. PRL-3: unveiling a new horizon in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic domain of PRL-3 plays an essential role in tumor metastasis: formation of PRL-3 tumors inside the blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PRL1 and PRL3 promote macropinocytosis via its lipid phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metastasis-promoting phosphatase PRL-3 shows activity toward phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRL-3 promotes the motility, invasion, and metastasis of LoVo colon cancer cells through PRL-3-integrin β1-ERK1/2 and-MMP2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PRL-3 dephosphorylates p38 MAPK to promote cell survival under stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

Investigating the Oncogenic Functions of PRL-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3) has emerged as a critical player in cancer progression, with its overexpression strongly correlated with metastasis and poor prognosis in numerous malignancies. This technical guide provides a comprehensive overview of the in vitro and in vivo methodologies used to investigate the oncogenic functions of PRL-3. It includes detailed experimental protocols, a summary of key quantitative findings, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development who are focused on understanding and targeting PRL-3-mediated oncogenesis.

Introduction to PRL-3 in Oncology

Phosphatase of Regenerating Liver-3 (PRL-3) is a dual-specificity protein tyrosine phosphatase that has garnered significant attention as a key promoter of cancer metastasis.[1] First identified as a gene upregulated in metastatic colorectal cancer, subsequent studies have demonstrated its aberrant expression in a wide array of human cancers, including breast, gastric, lung, and prostate cancer.[2][3][4] High levels of PRL-3 expression are frequently associated with advanced tumor stages, increased metastatic potential, and reduced patient survival, positioning it as a promising biomarker and therapeutic target.[5][6]

The oncogenic activities of PRL-3 are multifaceted, encompassing the promotion of cell proliferation, migration, invasion, and angiogenesis.[7][8] These functions are mediated through its interaction with and modulation of several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[5] This guide will delve into the experimental approaches used to elucidate these functions and pathways.

Data Presentation: Quantitative Analysis of PRL-3 Functions

The following tables summarize quantitative data from various studies investigating the oncogenic roles of PRL-3.